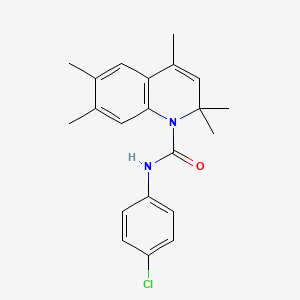

N-(4-chlorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide

Description

N-(4-chlorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide is a quinoline-derived carboxamide compound characterized by a pentamethyl-substituted quinoline core and a 4-chlorophenyl carboxamide group. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, often contributing to target binding via halogen interactions .

Properties

Molecular Formula |

C21H23ClN2O |

|---|---|

Molecular Weight |

354.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide |

InChI |

InChI=1S/C21H23ClN2O/c1-13-10-18-15(3)12-21(4,5)24(19(18)11-14(13)2)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25) |

InChI Key |

JVLAEOUIJQFUMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the dihydroquinoline core, followed by the introduction of the chlorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4-Chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival.

Comparison with Similar Compounds

Research Implications and Limitations

- Activity Data Gap : While structural analogs (e.g., pyrazole carboxamides) have reported antifungal IC50 values , the target compound’s specific biological data are absent in the provided evidence.

- Synthetic Challenges: The pentamethylquinoline core may complicate synthesis compared to simpler heterocycles like pyridine or thiazole.

Biological Activity

N-(4-chlorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of the compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H21ClN2O

- Molecular Weight : 328.84 g/mol

The compound features a quinoline core with a carboxamide group and a chlorophenyl substituent. Its structural characteristics contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2 and Bax.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to be mediated through several pathways:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S phase.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.

- Cytokine Modulation : Alteration of cytokine profiles in inflammatory responses.

Case Studies

-

Study on Breast Cancer Cells :

A study published in Cancer Letters examined the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with associated apoptosis markers being upregulated. -

Antimicrobial Efficacy :

In a Journal of Antimicrobial Chemotherapy publication, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings showed minimum inhibitory concentrations (MICs) indicating potent antimicrobial activity. -

Inflammation Model :

An experimental model involving lipopolysaccharide (LPS)-induced inflammation in mice highlighted the anti-inflammatory effects of the compound. Administration resulted in reduced levels of TNF-alpha and IL-6 in serum samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.